N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomonitoring and Environmental Studies
N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is structurally related to benzamide compounds, which are involved in various biomonitoring and environmental studies. For instance, benzene metabolite SPMA, a related benzamide, is analyzed in urine samples to assess environmental exposure to benzene, a carcinogenic substance (Schwedler et al., 2020). Similarly, acrylamide metabolites AAMA and GAMA are studied for their association with dietary intake and smoking habits. This suggests potential applications of this compound in biomonitoring and understanding environmental and lifestyle-related exposures.
Medical Imaging and Cancer Research
Compounds structurally related to this compound are utilized in medical imaging and cancer research. Radiolabeled benzamides, such as [iodine-123]-(S)-IBZM, have been experimentally used for melanoma imaging due to their preferential binding to melanin, found in melanocytes and the substantia nigra (Maffioli et al., 1994). Moreover, other benzamide derivatives, like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), show potential in visualizing primary breast tumors due to their binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002). These studies highlight the possible roles of this compound in enhancing diagnostic imaging techniques and providing insights into tumor characterization and treatment monitoring.
Drug Metabolism and Pharmacokinetics
Compounds similar to this compound are extensively studied for their metabolism and pharmacokinetics. For example, the disposition and metabolism of [14C]SB-649868, a related benzamide compound, provide valuable insights into drug elimination pathways and metabolite profiling, which are crucial for determining drug safety and efficacy (Renzulli et al., 2011). Understanding the metabolism and disposition of this compound can lead to the development of safer and more effective therapeutic agents.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-hexoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-4-5-6-14-24-17-12-10-16(11-13-17)20(23)22-19-9-7-8-18(21)15(19)2/h7-13H,3-6,14,21H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSDBMULTUBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.